molecular formula C9H6FNO3 B13516420 Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate

Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B13516420
M. Wt: 195.15 g/mol
InChI Key: CLUGJXYEXKXXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Furo[3,2-b]pyridine Derivatives in Contemporary Research

Structural Significance of Methyl 5-Fluorofuro[3,2-b]pyridine-2-carboxylate

This compound features a fused bicyclic system comprising a furan ring annulated to a pyridine moiety at the [3,2-b] position. The molecule’s core is defined by a planar aromatic system with distinct electron-deficient regions due to the pyridine nitrogen and fluorine substitution. Key structural elements include:

  • Methyl ester group at position 2, which enhances solubility and serves as a synthetic handle for further derivatization.
  • Fluorine atom at position 5, introducing electronegativity that influences π-π stacking and dipole interactions with target proteins.
  • Furopyridine skeleton , which combines the hydrogen-bond-accepting pyridine nitrogen with the oxygen atom of the furan ring, enabling dual interactions in enzyme active sites.

The compound’s molecular formula (C₁₀H₈FNO₃) and planar geometry facilitate penetration into hydrophobic binding pockets while maintaining moderate polarity for aqueous compatibility. A comparative analysis of related furopyridines reveals that the 5-fluoro substitution significantly reduces metabolic oxidation rates compared to non-fluorinated analogs, as the electron-withdrawing fluorine destabilizes reactive intermediates.

Historical Evolution of Furo[3,2-b]pyridine-Based Pharmacophores

The synthesis of furopyridine derivatives dates to early efforts in heterocyclic chemistry, with seminal work by Chang and Tai (2011) demonstrating the construction of furo[2,3-b]pyridine via Wittig olefination and DBU-mediated cyclization. This methodology laid the groundwork for later innovations, including the introduction of fluorine substituents to modulate bioactivity.

In the 2010s, furo[3,2-b]pyridine gained prominence with the discovery of its role in kinase inhibition. Němec et al. (2019) identified the scaffold as a potent inhibitor of cdc-like kinases (CLKs), achieving IC₅₀ values below 50 nM through strategic 3,5-disubstitution. Parallel work by PharmaBlock researchers highlighted the scaffold’s utility in targeting TAK1 and ALK kinases, where the pyridine nitrogen formed critical hydrogen bonds with hinge-region residues.

Table 1: Milestones in Furo[3,2-b]pyridine Derivative Development
Year Advancement Key Contribution
2011 Furo[2,3-b]pyridine synthesis Established DBU-mediated cyclization route
2019 CLK inhibition by 3,5-disubstituted derivatives Demonstrated >100-fold selectivity over CDK2
2021 TAK1 inhibitors with 7-amino substitution Achieved 4 nM IC₅₀ with improved permeability

Role as a Privileged Scaffold in Targeted Drug Discovery

The furo[3,2-b]pyridine core is classified as a privileged scaffold due to its adaptability across diverse target classes:

  • Kinase Inhibition : The scaffold’s planar geometry mimics ATP’s purine ring, enabling competitive binding in kinase active sites. For example, 3,5-disubstituted analogs inhibit CLK4 by forming a hydrogen bond between the pyridine nitrogen and Glu172, while the furan oxygen stabilizes a hydrophobic subpocket.
  • Hedgehog Pathway Modulation : 3,5,7-Trisubstituted derivatives disrupt Smoothened receptor signaling by occupying a steric channel typically bound by cholesterol-like molecules.
  • CYP450 Avoidance : Unlike benzofurans, the electron-deficient pyridine ring reduces metabolic epoxidation, mitigating off-target enzyme inactivation.

A notable application is the incorporation of this compound into PROTACs (proteolysis-targeting chimeras), where the ester group serves as a linker attachment point for E3 ligase ligands. This strategy has yielded compounds with sub-micromolar degradation activity against BRD4 and EGFR mutants.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)7-4-5-6(14-7)2-3-8(10)11-5/h2-4H,1H3

InChI Key

CLUGJXYEXKXXQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=N2)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-fluorofuro[3,

Biological Activity

Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The compound is characterized by a furo-pyridine structure that contributes to its biological activity.

Biological Activity

Antimicrobial Activity
Recent studies have indicated that derivatives of furo-pyridine compounds exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties
Research has demonstrated that furo-pyridine derivatives can inhibit cancer cell proliferation. In vitro studies indicate that this compound may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as ERK and JNK pathways .

Neuroprotective Effects
Some studies have suggested neuroprotective effects associated with furo-pyridine compounds. These effects may be attributed to their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of several furo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. This compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
    CompoundMIC (µg/mL)
    This compound32
    Control (Ampicillin)4
  • Cancer Cell Proliferation Inhibition
    In a study assessing the effect on cancer cell lines (HeLa and MCF-7), this compound showed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, demonstrating its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that the compound exhibits moderate oral bioavailability with a half-life of approximately 4 hours in mouse models, which is favorable for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound’s closest analogs include:

  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives (e.g., compounds with benzothiazole or indole substituents).
  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate derivatives synthesized via Suzuki-Miyaura cross-coupling.
  • Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates from Sonogashira couplings.
Key Differences:
  • Core Heteroatom: The substitution of oxygen (furo) vs. sulfur (thieno) alters aromaticity, dipole moments, and metabolic stability.
  • Substituent Position: Fluorine at position 5 in the furo compound vs. substituents at positions 3 or 6 in thieno analogs.
Table 1: Antitumor Activity of Thieno[3,2-b]pyridine Analogs
Compound Class Substituents/Modifications Biological Activity (GI50/IC50) Cell Lines Tested Reference
6-(Benzothiazole)aminothieno[3,2-b]pyridine C-N coupling with benzothiazole GI50 = 3.5–6.4 µM MCF-7, NCI-H460, A375-C5
6-(Indole)aminothieno[3,2-b]pyridine C-N coupling with indole GI50 = 15.8–18.1 µM MCF-7, NCI-H460, A375-C5
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2e, 2f, 2h) Suzuki-Miyaura cross-coupling Reduced tumor size in ovo; no toxicity in non-tumor cells TNBC cell lines
Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates Sonogashira coupling with arylacetylenes Altered cell cycle, induced apoptosis NCI-H460

Key Findings :

  • Thieno derivatives with electron-withdrawing groups (e.g., bromo, nitro) or bulky aryl substituents exhibit enhanced antiproliferative activity .
  • Compound 2e (a thieno derivative) demonstrated dual in vitro and in ovo efficacy against triple-negative breast cancer (TNBC) without harming normal cells, suggesting a favorable therapeutic index .
  • Fluorine substitution in related compounds (e.g., 5-(trifluoromethyl)pyrrolo[3,2-b]pyridine derivatives) improves metabolic stability and target binding .

Toxicity and Selectivity

  • Fluorinated analogs (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) are often designed to enhance blood-brain barrier penetration and reduce off-target effects .

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate?

The synthesis typically involves multi-step reactions starting with pyridine-2-carboxylic acid derivatives. A common strategy is to introduce the fluorine substituent via nucleophilic substitution or fluorination of a precursor. For example, a brominated or hydroxylated intermediate (e.g., methyl 5-hydroxymethylfuro[3,2-b]pyridine-2-carboxylate) can react with a fluorinating agent like Selectfluor® or potassium fluoride under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions. Solvents such as dimethylformamide (DMF) or acetonitrile are often used to enhance reactivity .

Basic: How is the structural integrity of this compound validated?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the positions of the fluorine atom and ester group. For instance, the fluorine substituent at position 5 induces distinct deshielding effects on adjacent protons.
  • X-ray Crystallography : Resolves the fused furo-pyridine ring system and verifies bond angles/planarity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10_{10}H7_{7}FNO3_3) with a mass accuracy <5 ppm .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Derivatization focuses on modifying the ester group or introducing substituents to the furo-pyridine core:

  • Amidation : React the methyl ester with primary/secondary amines (e.g., 4-chloroaniline) in the presence of HATU/DMAP to form carboxamide derivatives, which may improve target binding .
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 3 or 7 to modulate electronic properties and enhance interactions with enzymes like kinases .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids to append aromatic rings, increasing steric bulk for selective receptor binding .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from differences in assay conditions or substituent effects. For example:

  • Solubility Variations : Fluorinated derivatives may exhibit divergent activity in polar vs. non-polar media. Use standardized DMSO/PBS solubility protocols.
  • Substituent Position : Bioactivity of 5-fluoro vs. 6-fluoro analogs can differ due to steric hindrance or hydrogen-bonding capacity. Compare IC50_{50} values against structurally defined targets (e.g., kinase inhibition assays) .
  • Cell Line Specificity : Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-type-dependent effects .

Advanced: What computational methods support SAR studies for this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like EGFR or PI3K. Focus on the fluorine atom’s role in stabilizing ligand-receptor complexes via hydrophobic or electrostatic interactions.
  • QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity trends in derivative libraries .

Basic: What are the key stability considerations for this compound during storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring.
  • Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous environments. Use anhydrous solvents (e.g., THF) for long-term storage .

Advanced: How does the fluorine substituent influence pharmacokinetic properties?

Fluorine enhances metabolic stability by:

  • Reducing CYP450-mediated oxidation : The electronegativity of fluorine impedes enzymatic attack on the aromatic ring.
  • Improving Lipophilicity : Measured logP increases by ~0.5–1.0 compared to non-fluorinated analogs, enhancing membrane permeability .

Advanced: What strategies mitigate low yields in fluorination reactions?

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluoride ion availability in biphasic systems.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .

Basic: How to troubleshoot impurities in the final product?

  • Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

Advanced: What in vitro assays are recommended for evaluating anticancer activity?

  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, A549).
  • Apoptosis Analysis : Annexin V/PI staining coupled with flow cytometry.
  • Cell Cycle Arrest : PI staining to detect G1/S or G2/M phase blockages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.